

Application Note: Strategic Functionalization of 4-Pyridazinemethanol, -methyl-

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Compound of Interest

Compound Name: 4-Pyridazinemethanol, alpha-methyl-

CAS No.: 50901-47-8

Cat. No.: B3426130

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Executive Summary

This application note details the strategic utilization of 4-Pyridazinemethanol,

-methyl- (CAS: 13084-25-8), also known as 1-(pyridazin-4-yl)ethanol, as a divergent core scaffold in medicinal chemistry.[1]

The pyridazine ring is a "privileged structure" in drug discovery, offering higher water solubility than phenyl or pyridine bioisosteres and serving as a robust hydrogen bond acceptor. The

-methyl alcohol moiety provides a versatile handle for constructing chiral ether linkages or accessing metabolic hotspots via redox manipulation.[1] This guide presents three validated pathways to synthesize novel chemical entities (NCEs) from this core:

- Chiral Ether Synthesis via Mitsunobu Coupling.
- Ring C-H Functionalization via Minisci Radical Alkylation.
- Amine Scaffold Generation via Oxidation and Reductive Amination.

Chemical Background & Properties[2][3][4][5][6][7][8][9][10][11]

Property	Data
IUPAC Name	1-(pyridazin-4-yl)ethanol
CAS Number	13084-25-8
Molecular Weight	124.14 g/mol
Appearance	Viscous yellow oil or low-melting solid
Solubility	High in polar organic solvents (DMSO, MeOH, DCM); Moderate in water
Key Reactivity	Nucleophilic (OH), Electrophilic (Ring C-3/C-6), Redox-active (Benzylic-like position)

Structural Insight: The molecule possesses a stereocenter at the

-position.^[1] While often supplied as a racemate, enantioselective synthesis or chiral resolution is critical for final drug candidates to avoid off-target toxicity.

Synthetic Pathways & Protocols

Pathway A: The "Linker" Strategy (Mitsunobu Coupling)

Objective: To install an aryl ether linkage with inversion of configuration, common in kinase inhibitors (e.g., to mimic the hinge-binding region).

Mechanism: The Mitsunobu reaction activates the secondary alcohol using a phosphine/azodicarboxylate system, allowing displacement by a phenol nucleophile (

).^[2]

Protocol: Synthesis of 4-(1-(3-Fluorophenoxy)ethyl)pyridazine

Note: This protocol assumes the use of racemic starting material.^[1] If using chiral alcohol, the product will have inverted stereochemistry.^[3]

Reagents:

- Substrate: 1-(pyridazin-4-yl)ethanol (1.0 eq)

- Nucleophile: 3-Fluorophenol (1.2 eq)[1]
- Phosphine: Triphenylphosphine () (1.5 eq)[1]
- Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[1]
- Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

- Preparation: Charge a flame-dried round-bottom flask with 1-(pyridazin-4-yl)ethanol, 3-Fluorophenol, and under an inert atmosphere (or Ar).
- Solvation: Add anhydrous THF and cool the mixture to 0 °C using an ice bath.
- Activation: Add DIAD dropwise over 15 minutes. Critical: Maintain temperature < 5 °C to prevent side reactions (e.g., hydrazine formation).
- Reaction: Remove ice bath and stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[1]
- Workup: Concentrate the reaction mixture under reduced pressure.
- Purification: Triturate the residue with cold diethyl ether:hexane (1:1) to precipitate triphenylphosphine oxide ().[1] Filter. Purify the filtrate via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Validation Point: Successful coupling is indicated by the disappearance of the broad O-H stretch (~3300

) in IR and the downfield shift of the methine proton in

-NMR.[1]

Pathway B: Ring C-H Functionalization (Minisci Reaction)[1]

Objective: To introduce alkyl groups directly onto the electron-deficient pyridazine ring without pre-functionalization (halogens). This modulates lipophilicity (LogD) and metabolic stability.

Mechanism: Radical alkylation. A carbon-centered radical is generated from a carboxylic acid using silver catalysis and persulfate oxidation, which attacks the protonated heterocycle.[4][5]

Protocol: Synthesis of 4-(1-hydroxyethyl)-6-isopropylpyridazine

Targeting the C-6 position (alpha to nitrogen, sterically accessible).[1]

Reagents:

- Substrate: 1-(pyridazin-4-yl)ethanol (1.0 eq)
- Radical Source: Isobutyric acid (5.0 eq)[1]
- Catalyst:
(0.2 eq)[1]
- Oxidant:
(Ammonium persulfate) (3.0 eq)[1]
- Acid: TFA (1.0 eq) in Water/DCM biphasic system or pure Water.[1]

Step-by-Step Procedure:

- Solvation: Dissolve 1-(pyridazin-4-yl)ethanol in water (0.2 M) and add TFA (to protonate the ring, activating it for nucleophilic radical attack).
- Radical Precursor: Add isobutyric acid and

- Initiation: Heat the mixture to 40–50 °C.
- Addition: Add a solution of ammonium persulfate in water dropwise over 30 minutes.
Caution: Gas evolution () will occur.[1]
- Reaction: Stir vigorously at 50 °C for 2 hours.
- Workup: Basify to pH > 9 using saturated or dilute NaOH. Extract with DCM (3x).[1]
- Purification: The crude mixture may contain regioisomers (C-3 vs C-6).[1] Separate via preparative HPLC or careful column chromatography (EtOAc/Hexane gradient).[1]

Expert Insight: Pyridazines are highly electron-deficient.[1] The Minisci reaction is superior to Friedel-Crafts (which fails on these rings) for C-C bond formation.[1]

Pathway C: Redox Morphing (Ketone Synthesis)[1]

Objective: To access the ketone intermediate, 4-acetylpyridazine, which serves as a gateway for reductive amination or Grignard additions to create tertiary alcohols.

Protocol: Swern Oxidation (Anhydrous Conditions)

Reagents:

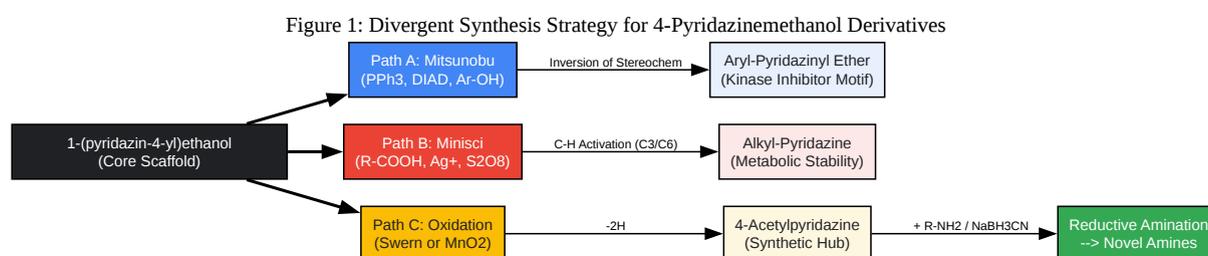
- Substrate: 1-(pyridazin-4-yl)ethanol (1.0 eq)
- Activator: Oxalyl chloride (1.1 eq)[1]
- Promoter: DMSO (2.2 eq)[1]
- Base: Triethylamine () (5.0 eq)[1]
- Solvent: Anhydrous DCM

Step-by-Step Procedure:

- Activation: Cool DCM solution of oxalyl chloride to $-78\text{ }^{\circ}\text{C}$. Add DMSO dropwise (gas evolution). Stir for 15 mins.
- Oxidation: Add solution of substrate in DCM dropwise. Stir at $-78\text{ }^{\circ}\text{C}$ for 30 mins.
- Termination: Add dropwise. Allow the reaction to warm to room temperature.
- Workup: Quench with water. Extract with DCM. Note: Pyridazinyl ketones can be unstable on silica; use neutral alumina or rapid filtration if purification is needed.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the parent alcohol.



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Figure 1: Divergent Synthesis Strategy. Path A targets ether linkages; Path B modifies the ring properties; Path C alters the linker functionality.

Comparative Data Summary

Reaction Pathway	Primary Reagents	Typical Yield	Key Challenge	Application
Mitsunobu	, DIAD, Phenol	65–85%	Purification from ; Steric hindrance	Linker synthesis for fragment-based drug discovery
Minisci	, Persulfate, R-COOH	40–60%	Regioselectivity (C3 vs C6); Polysubstitution	Late-stage functionalization (LSF) to improve ADME
Oxidation	Oxalyl Chloride, DMSO	85–95%	Volatility of ketone; Hydrate formation	Access to amines via reductive amination

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